molecular formula C10H11ClO2 B1604168 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one CAS No. 22362-65-8

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

Cat. No.: B1604168
CAS No.: 22362-65-8
M. Wt: 198.64 g/mol
InChI Key: OXDGCXYTPWZPNT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is a substituted propanone derivative characterized by a phenyl ring with chloro (Cl), hydroxy (-OH), and methyl (-CH₃) groups at positions 5, 2, and 4, respectively. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol (calculated). The hydroxy group at position 2 and the chloro substituent at position 5 contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Preparation Methods

Preparation Overview

The synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one generally involves multi-step organic transformations starting from substituted levulinic acid esters or related precursors. The key steps include:

  • Ketalization of levulinic acid esters with ethylene glycol
  • Purification of the ketal intermediate to reduce chlorine content
  • Catalytic hydrogenation of the purified ketal to a dioxolane alcohol intermediate
  • Acidic cleavage and chlorination to yield the target 5-chloro substituted phenyl propanone

This approach avoids costly reagents and minimizes environmental impact by controlling chlorine content and catalyst conditions.

Detailed Preparation Method

Ketalization of Levulinic Ester

  • Starting Materials: Butyl levulinate (or other esters where R = CH3, C2H5, C3H7, C4H9), ethylene glycol, phosphoric acid catalyst, cyclohexane as azeotropic solvent.
  • Procedure: The levulinic ester reacts with ethylene glycol in the presence of phosphoric acid at boiling (~100°C) with continuous removal of water by azeotropic distillation using cyclohexane.
  • Duration: Approximately 13.5 hours until water removal is complete.
  • Post-reaction treatment: Neutralization with 10% sodium hydroxide solution, phase separation.
  • Purification: Distillation through a packed column to isolate the ketal with a purity of 99.6% and chlorine content ≤ 10 ppm, crucial for catalyst stability during hydrogenation.
  • Yield: About 77% based on starting materials.
Fraction Temperature Range (°C) Weight (g) Composition
1 40–58 (head) 446 Cyclohexane (discarded)
2 25–101 27 99% n-Butanol
3 127–130 57 93% Unreacted butyl levulinate
4 140–148 12 Intermediate (75% levulinic ester, 22% ketal)
5 150–152 (main fraction) 993 Desired ketal (99.6% purity)

Catalyst Treatment and Hydrogenation

  • Catalyst: Commercial copper chromite catalysts (e.g., Mallinckrodt E 406).
  • Catalyst Activation: Treatment with alcoholic solutions of alkali or alkaline earth metal hydroxides (LiOH, NaOH, KOH, Mg(OH)2, Ca(OH)2, Sr(OH)2, Ba(OH)2), preferably NaOH, KOH, or Ba(OH)2.
  • Concentration: Normality between 0.001 and 0.5, optimally about 0.05.
  • Treatment Conditions: Room temperature, atmospheric pressure, 0.5–2 hours.
  • Hydrogenation Conditions: Continuous flow reactor, 200°C, 300 hPa total pressure.
  • Outcome: Conversion >99%, selectivity >95% to 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.
  • Notes: Without alkaline treatment, hydrogenation leads to undesired ring opening and formation of 1,4-pentanediol.
Catalyst Treatment Conversion (%) Selectivity (%) Main Product
With 0.05 N alcoholic KOH >99 >95 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol
Without alkaline treatment ~50 ~0.5 Mainly 1,4-pentanediol

Chlorination to this compound

  • Reagents: Concentrated hydrochloric acid, cooled to 0°C.
  • Procedure: Slow addition of the hydrogenation product to HCl at 0°C, followed by gradual warming and distillation.
  • Separation: Two-phase mixture forms; organic phase contains the chloroketone.
  • Purification: Extraction with cyclohexane or toluene, followed by distillation.
  • Yield: Approximately 73–92% depending on extraction solvent and conditions.
  • Boiling Point: 77°C at 30 mbar.

Reaction Scheme Summary

$$
\text{Levulinic ester} \xrightarrow[\text{phosphoric acid}]{\text{ethylene glycol}} \text{Ketal} \xrightarrow[\text{Cu chromite, alkaline treatment}]{\text{H}_2} \text{Dioxolane alcohol} \xrightarrow[\text{HCl}]{\text{acidic cleavage}} \text{this compound}
$$

Research Findings and Notes

  • The chlorine content in the ketal intermediate must be below 10 ppm to prevent catalyst poisoning and corrosion during hydrogenation.
  • Alkaline treatment of the hydrogenation catalyst is critical to selectively hydrogenate the ketal without ring opening.
  • The process avoids expensive reagents like metallic sodium and environmentally harmful waste.
  • The hydrogenation step achieves high conversion and selectivity, confirmed by gas chromatography.
  • Chlorination is performed under controlled low temperature to avoid side reactions.
  • The process is scalable and economically feasible for industrial production.

Summary Table of Preparation Parameters

Step Conditions / Reagents Key Parameters Yield / Purity
Ketalization Butyl levulinate, ethylene glycol, phosphoric acid, cyclohexane 100°C, 13.5 h, azeotropic water removal 77% yield, 99.6% purity ketal, Cl ≤ 10 ppm
Catalyst Treatment Cu chromite catalyst + 0.05 N alcoholic KOH Room temp, 0.5–2 h Catalyst activated
Hydrogenation Hydrogen gas, 200°C, 300 hPa, continuous flow reactor Conversion >99%, Selectivity >95% 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol
Chlorination Conc. HCl, 0°C addition, distillation Controlled temperature, extraction 73–92% yield, 98% purity

Additional Notes

  • The process was developed to overcome drawbacks of previous methods that used costly or hazardous reagents.
  • Catalyst alkaline treatment uses common alkali hydroxides dissolved in lower alcohols (methanol or ethanol).
  • The ketal purification step is essential to reduce chlorine impurities that deactivate catalysts.
  • The chlorination step is analogous to literature methods for 5-hydroxy-2-pentanone chlorination but adapted for this intermediate.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
15-Chloro-2-hydroxy-4-methylphenol + Propan-1-oneAcidic medium (HCl)High
2Reduction with NaBH4Ethanol, room temperatureModerate
3Purification via recrystallizationEthanolHigh

Antioxidant Properties

Recent studies have demonstrated that 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one exhibits significant antioxidant activity. For instance, a study published in MDPI found that derivatives of this compound showed varying degrees of reducing power, with some exhibiting stronger antioxidant effects than standard compounds like ascorbic acid. The antioxidant activity was assessed using different assays, including DPPH and ABTS radical scavenging tests.

Key Findings:

  • Compounds Tested: Various derivatives of the base compound.
  • Assay Results: The most potent derivatives displayed IC50 values significantly lower than those of standard antioxidants.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A notable study indicated that modifications to the structure could enhance its efficacy against cancer cell lines such as HeLa and HCT116. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

  • Compound: this compound derivatives.
  • Cell Lines: HeLa (cervical cancer) and HCT116 (colon cancer).
  • Results: IC50 values ranged from 0.69 μM to 11 μM, indicating potent antiproliferative activity.

Industrial Applications

Due to its chemical structure, this compound is being explored for various industrial applications, particularly in the formulation of agrochemicals and pharmaceuticals.

Agrochemical Potential

Research has indicated that certain derivatives may act as effective herbicides or fungicides. The chlorinated phenolic structure contributes to their bioactivity against specific plant pathogens.

Application Overview:

Application TypePotential Use
HerbicideTargeting specific weed species
FungicideControl of fungal pathogens in crops

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical reactions. The chloro group enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution reactions.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one and related propanone derivatives:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Reactivity Safety/Applications Reference
This compound 5-Cl, 2-OH, 4-CH₃ 198.65 High polarity due to -OH; potential for intramolecular H-bonding; moderate solubility in polar solvents. Limited toxicity data; structural alerts for genotoxicity possible due to -OH .
1-(3-Fluorophenyl)propan-1-one 3-F 152.15 Lower polarity; higher volatility; reacts with NHPI to yield coupled products (65% yield). Common synthetic intermediate.
1-(5-Chloro-2-methoxyphenyl)propan-1-one 5-Cl, 2-OCH₃ 212.66 Methoxy group reduces H-bonding capacity; increased lipophilicity. Requires caution in handling (CAS 68597-44-4) .
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) 4-F, 2-NHCH₃ 197.63 Cathinone derivative; interacts with CNS targets; water-soluble hydrochloride salt. Controlled substance due to stimulant effects .
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-Br, 4-Cl 247.53 Halogen-heavy; steric hindrance may slow reactions; used in specialty syntheses. Limited safety data; handle with care.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Cl (one ring), 4-OH (second ring) 270.72 Conjugated enone system; UV activity; synthesized via Claisen-Schmidt condensation (moderate yields). Potential photosensitivity risks.

Key Comparative Insights:

Substituent Effects on Reactivity: The hydroxy group in this compound enhances polarity and H-bonding capacity compared to methoxy (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one) or halogen-only derivatives . This may increase solubility in polar solvents like methanol or water but reduce stability under acidic conditions. Halogen position impacts reactivity: 5-Cl (target compound) vs. 4-Cl (e.g., 1-(4-chlorophenyl)propan-1-one) alters electronic effects on the ketone group, influencing coupling reactions (e.g., yields drop from 65% for 3-F derivatives to 60% for 4-Cl analogs) .

Biological Activity: Cathinone derivatives (e.g., 4-FMC) exhibit CNS activity due to the methylamino group, absent in the target compound. The hydroxy group in the target may instead confer antioxidant or metal-chelating properties .

Safety and Toxicity: Hydroxy-substituted propanones (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) have raised genotoxicity concerns in some studies, suggesting the need for rigorous safety evaluation of the target compound .

Synthetic Utility: The target compound’s hydroxy group could serve as a handle for further functionalization (e.g., acetylation, silylation), contrasting with non-functionalized analogs like 1-(3-bromo-4-chlorophenyl)propan-1-one .

Research Findings and Data Trends

  • Hydrogen Bonding : The 2-hydroxy group in the target compound likely forms intermolecular H-bonds, as observed in crystal structures of similar compounds (e.g., Etter’s graph set analysis) . This could enhance crystalline stability but complicate purification.
  • Spectroscopic Signatures: IR spectra of analogous chlorophenyl propanones show C=O stretches near 1647 cm⁻¹, while hydroxy groups exhibit broad O-H stretches around 3200–3500 cm⁻¹ .
  • Thermal Stability : Methyl and chloro substituents may increase thermal stability compared to fluorine analogs, as seen in TGA analyses of related compounds .

Biological Activity

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and a carbonyl moiety, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Enterococcus faecalis
  • Mycobacterium tuberculosis

In these studies, the compound was evaluated for its minimum inhibitory concentration (MIC), revealing promising results that suggest its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Studies utilizing the DPPH radical scavenging method indicated that the compound possesses a high capacity to neutralize free radicals, surpassing some well-known antioxidants like ascorbic acid . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Summary of Antioxidant Activity

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
This compound88.6%1.5 times higher
Ascorbic Acid-Reference

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing solubility and bioavailability. The chloro group increases electrophilicity, making it more reactive towards nucleophiles .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in clinical isolates of MRSA, suggesting its use as a lead compound in developing new antibiotics .
  • Inflammation Reduction : In a controlled experiment involving human cell lines, the compound significantly reduced levels of TNF-alpha and IL-6, markers associated with inflammation .
  • Oxidative Stress Mitigation : A comparative study showed that derivatives of this compound exhibited superior antioxidant activity compared to traditional antioxidants, providing insights into its potential use in formulations aimed at reducing oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, refluxing substituted phenols (e.g., 4-chloro-2-hydroxy-4-methylphenol) with propionic acid derivatives in the presence of Lewis acids like ZnCl₂ under anhydrous conditions yields the target ketone. Optimization involves adjusting catalyst concentration (5–10% ZnCl₂), solvent polarity (glacial acetic acid or ethanol), and reaction time (6–12 hours) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1640–1680 cm⁻¹ and hydroxyl (O–H) absorption at 3200–3400 cm⁻¹ .
  • NMR : In 1^1H NMR, expect aromatic protons (δ 6.8–7.5 ppm), a methyl group adjacent to the ketone (δ 2.3–2.6 ppm), and a hydroxyl proton (δ 9–12 ppm, depending on hydrogen bonding) .
  • X-ray Crystallography : SHELXL is widely used for refining crystal structures, with key metrics like R-factor (<0.05) and bond-length accuracy (σ < 0.01 Å) .

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement provides atomic-level structural validation. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. Ensure data completeness (I/σ(I) > 2) and resolve twinning or disorder using SHELXD .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected carbonyl shifts in IR vs. XRD bond lengths) may arise from dynamic effects in solution vs. solid-state packing. Cross-validate using:

  • DFT Calculations : Compare computed vibrational frequencies (e.g., Gaussian 09) with experimental IR data.
  • Hydrogen-Bond Analysis : Use graph-set notation (e.g., Etter’s rules) to identify intermolecular interactions that stabilize specific conformations .

Q. What strategies improve synthetic yields of this compound in large-scale reactions?

  • Catalyst Screening : Test alternatives to ZnCl₂, such as FeCl₃ or ionic liquids, to reduce side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance acylation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours) and improves regioselectivity .

Q. How do hydrogen-bonding patterns influence the physicochemical properties of this compound?

The hydroxyl and ketone groups form intramolecular (S(6) motifs) and intermolecular (C(4) chains) hydrogen bonds, affecting solubility and melting points. Analyze packing diagrams (ORTEP-3) and compare with related aromatic hydroxyketones (e.g., 1-(5-Chloro-2-hydroxy-4-methylphenyl)-1-octadecanone) to identify trends .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Molecular Dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify electrophilic/nucleophilic sites .

Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?

Use standardized protocols (CLSI guidelines):

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the chloro or methyl substituents to isolate key pharmacophores .

Q. Methodological Notes

  • Crystallographic Refinement : Always check for missed symmetry (PLATON) and apply TWIN/BASF commands in SHELXL for twinned crystals .
  • Spectral Interpretation : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups and HSQC for carbon-proton correlation .
  • Data Reproducibility : Report reaction conditions (e.g., moisture exclusion, inert atmosphere) to ensure reproducibility in ketone synthesis .

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDGCXYTPWZPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639939
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22362-65-8
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-chloro-3-methyl-phenol (2 g, 10 mmol) and the propionyl chloride (1.8 mL, 20. mmol) were combined and the mixture was heated at 60° C. for 2 hours. The reaction was concentrated in vacuo to remove excess propionyl chloride to give an oil. To this was added aluminum trichloride (2.7 g, 20. mmol) and the mixture was heated at 180° C. for 30 minutes. The reaction mixture was then cooled to room temperature and slowly quenched with 1 N HCl while cooling in an ice bath. The reaction was partitioned between EtOAc and water. The organic layer was washed with 1 N HCl, water, brine, dried over magnesium sulfate and concentrated to give the crude product as a dark oil. The product was purified by chromatography on silica gel eluting with hexane:EtOAc gradient to give 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one as a solid (1.5 g, 60%). LCMS calculated for C10H12ClO2 (M+H)+: m/z=199.0. found: 198.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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